molecular formula C6H6BrNO B2958622 4-Bromo-5-methylpyridin-2(1H)-one CAS No. 1227578-85-9

4-Bromo-5-methylpyridin-2(1H)-one

Cat. No. B2958622
CAS RN: 1227578-85-9
M. Wt: 188.024
InChI Key: UDZAXCAFAWNUAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-5-methylpyridin-2(1H)-one” is a chemical compound with the molecular formula C6H7BrN2. It has a molecular weight of 187.04 . This compound is used in research and is not intended for human use .


Molecular Structure Analysis

The molecular structure of “4-Bromo-5-methylpyridin-2(1H)-one” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached at the 4th position and a methyl group at the 5th position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-5-methylpyridin-2(1H)-one” include a predicted boiling point of 283.1±35.0 °C and a predicted density of 1.593±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis of Novel Derivatives and Biological Activities

4-Bromo-5-methylpyridin-2(1H)-one serves as a key precursor in the synthesis of novel pyridine-based derivatives. For instance, Ahmad et al. (2017) described the palladium-catalyzed Suzuki cross-coupling reaction using 5-bromo-2-methylpyridin-3-amine to produce novel pyridine derivatives with potential applications as chiral dopants for liquid crystals. Additionally, these derivatives exhibited significant anti-thrombolytic, biofilm inhibition, and hemolytic activities, demonstrating their potential in biomedical applications (Ahmad et al., 2017).

Electrochromic Devices

The development of electrochromic devices (ECDs) is another area where 4-Bromo-5-methylpyridin-2(1H)-one finds application. Wang et al. (2011) synthesized a new star-shaped 4,4′-bipyridine derivative and investigated its electrochromic behavior and mechanism. The study demonstrated the potential of these derivatives in creating environmentally friendly solid ECDs with stable multicolor electrochromic changes, highlighting the material's utility in display technologies (Wang et al., 2011).

Polymer Chemistry

In polymer chemistry, 4-Bromo-5-methylpyridin-2(1H)-one derivatives facilitate the functionalization of polymers. Lutz et al. (2005) combined atom transfer radical polymerization and click chemistry to prepare end-functional polymers, showcasing the versatility of bromopyridines in polymer modification and the development of new materials with specific end-group functionalities (Lutz et al., 2005).

Radiosensitizing Agents

Rudra et al. (2015) explored the use of bromopyridone nucleotide analogues as radiosensitizing agents that can be incorporated into DNA by polymerases. These analogues, designed to generate cross-links in duplex DNA under anoxic conditions, represent a novel approach to enhancing the efficacy of ionizing radiation in tumor treatment, showing the compound's potential in cancer therapy (Rudra et al., 2015).

Mechanism of Action

The mechanism of action of “4-Bromo-5-methylpyridin-2(1H)-one” is not specified in the sources I found. The mechanism of action generally refers to how a compound interacts with biological systems, which is often studied in the context of drug discovery. As this compound is used for research purposes , its mechanism of action may depend on the specific context of the research.

Safety and Hazards

The safety data sheet for “4-Bromo-5-methylpyridin-2(1H)-one” indicates that it is a hazardous compound. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

properties

IUPAC Name

4-bromo-5-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZAXCAFAWNUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methylpyridin-2(1H)-one

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